molecular formula C21H24N4O4 B6544825 N-(2,3-dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946373-31-5

N-(2,3-dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544825
CAS No.: 946373-31-5
M. Wt: 396.4 g/mol
InChI Key: HXCLMIYSRRHVDS-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The structure includes a 2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl moiety substituted with 5-ethoxy and 1,6-dimethyl groups. The acetamide side chain is attached to the pyrimidine ring at position 3 and linked to a 2,3-dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-6-29-18-13(3)10-22-19-17(18)20(27)25(21(28)24(19)5)11-16(26)23-15-9-7-8-12(2)14(15)4/h7-10H,6,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCLMIYSRRHVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimidine and pyrido-pyrimidine derivatives, emphasizing substituents, core heterocycles, and functional groups.

Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Functional Groups Molecular Formula (Example)
Target Compound : N-(2,3-Dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide Pyrido[2,3-d]pyrimidine-2,4-dione 5-ethoxy, 1,6-dimethyl, 2,3-dimethylphenyl Acetamide, ethoxy, carbonyl C₂₂H₂₆N₄O₄ (hypothetical)
: N-(7-Methyl-2-phenylamino-thieno-pyrido-pyrimidin-4-one)acetamide Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one 7-methyl, phenylamino, acetyl Acetamide, thiophene, carbonyl C₁₈H₁₉N₅SO₂
: N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Sulfanyl, phenyl Sulfanyl, acetamide C₂₀H₁₈N₆OS₂ (hypothetical)
: N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]acetamide Dihydropyrimidin-6-one 4-methyl, 2,3-dichlorophenyl, thio Thioether, dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S
: 2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 3-ethyl, 5,6-dimethyl, 2-ethylphenyl, thio Thioether, ethyl, methyl C₂₁H₂₄N₄O₂S₂

Key Structural and Functional Insights

Core Heterocycle Variations: The target compound’s pyrido[2,3-d]pyrimidine core differs from thieno-pyrimidine () or benzothieno-triazolo-pyrimidine () systems. ’s dihydropyrimidin-6-one core lacks fused aromatic rings, reducing planarity and possibly decreasing metabolic stability compared to fused heterocycles .

Substituent Effects :

  • Ethoxy vs. Methyl/Thio Groups : The 5-ethoxy group in the target compound increases lipophilicity compared to methyl or thio substituents (), which could enhance membrane permeability.
  • Aromatic Ring Modifications : The 2,3-dimethylphenyl group (target) introduces steric hindrance and electron-donating effects, contrasting with electron-withdrawing dichlorophenyl () or ethylphenyl () groups. These differences may modulate receptor affinity or metabolic pathways .

Functional Group Contributions: Acetamide Linkage: Present in all compounds, the acetamide group facilitates hydrogen bonding. However, its attachment to a dimethylphenyl group (target) vs. dichlorophenyl () alters steric and electronic profiles. Sulfanyl vs.

Synthetic Routes: ’s compound was synthesized via acetylation in pyridine , while used nucleophilic substitution with chloroacetanilide in acetone .

Physicochemical and Hypothetical Bioactivity Comparisons

  • Melting Points : ’s compound has a melting point of 143–145°C , while ’s derivative melts at 230°C . The target compound’s melting point is unreported but may vary based on crystallinity influenced by ethoxy and dimethyl groups.
  • Bioactivity Prediction : Pyrido-pyrimidines are often explored as kinase inhibitors or antimicrobial agents. The ethoxy and dimethyl groups in the target compound may optimize steric fit in hydrophobic enzyme pockets, whereas sulfanyl groups () could confer antioxidant properties .

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